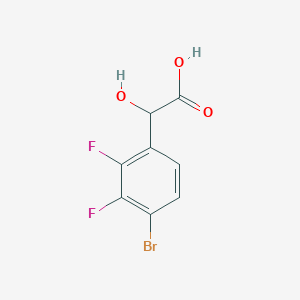

4-Bromo-2,3-difluoromandelic Acid

Description

Properties

Molecular Formula |

C8H5BrF2O3 |

|---|---|

Molecular Weight |

267.02 g/mol |

IUPAC Name |

2-(4-bromo-2,3-difluorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H5BrF2O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |

InChI Key |

DKFUXMLNQKFFBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)O)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-2,3-Difluorobenzene Derivatives

A foundational step is the synthesis of 4-bromo-2,3-difluorobenzene or its carboxylated analogs. According to data from ChemicalBook, 4-bromo-2,3-difluorobenzoic acid (a close precursor) is synthesized via metal-halogen exchange followed by carboxylation:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1-Bromo-2,3-difluorobenzene, n-butyllithium, diisopropylamine, THF/hexane, -78 to 0 °C, 1 h | Metal-halogen exchange to generate aryl lithium intermediate | — |

| 2 | Carbon dioxide bubbling in THF/hexane at 20 °C, 1 h | Carboxylation of aryl lithium to form 4-bromo-2,3-difluorobenzoic acid | 97 |

Workup involves acidification with hydrochloric acid, extraction with diethyl ether, washing, drying, and concentration to yield a white solid product.

Introduction of the Mandelic Acid Side Chain

The mandelic acid moiety (α-hydroxy acid) can be introduced through several methods, including:

- Carboxylation of benzylic lithium intermediates followed by hydroxylation.

- Oxidation of corresponding benzyl alcohols or aldehydes .

- Hydrolysis of nitrile or ester intermediates .

However, direct literature on 4-bromo-2,3-difluoromandelic acid preparation is scarce. Analogous methods for related compounds provide insight.

Carboxylation via Metalation and Carbon Dioxide

The approach used for 4-bromo-2,3-difluorobenzoic acid can be adapted for mandelic acid synthesis by further functionalizing the benzylic position:

- Formation of benzylic organometallic species (e.g., via metalation with sodium or lithium reagents).

- Reaction with carbon dioxide to introduce the carboxyl group.

- Subsequent hydroxylation at the α-position to form the mandelic acid structure.

This method is supported by a patent describing synthesis of 4-bromo-2-nitrophenylacetic acid via sodium-mediated rearrangement and carboxylation, yielding high purity and 70–90% overall yield under mild conditions. Although this patent focuses on nitro-substituted analogs, the methodology is adaptable for difluoro-substituted mandelic acids.

Industrial Preparation Insights for Difluorophenyl Acetic Acids

The preparation of 2,3-difluorophenyl acetic acid, a close structural relative, provides valuable data:

| Step | Conditions & Reagents | Outcome & Yield (%) |

|---|---|---|

| Reductive step under alkaline conditions, 60–120 °C (optimal 85–95 °C) | Formation of difluorophenyl acetic acid intermediates | |

| Acidification with 6N HCl, pH adjusted to 1, stirring | Precipitation of white solid product | |

| Washing, filtration, drying at ~85 °C for 4 h | Crude product with >96% purity (HPLC) | |

| Recrystallization from methanol and water | Pure product, 85.5% yield |

Spectroscopic characterization confirms the product structure (IR, 1H-NMR, MS).

Summary Table of Key Preparation Methods

| Compound/Intermediate | Methodology | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Bromo-2,3-difluorobenzoic acid | Metal-halogen exchange + CO2 carboxylation | n-Butyllithium, diisopropylamine, THF, CO2, -78 to 20 °C | 97 | Well-documented, high yield |

| 4-Bromo-2-nitrophenylacetic acid | Sodium-mediated rearrangement + CO2 | Metal sodium, organic solvent, CO2 bubbling, acid workup | 70–90 | Mild conditions, industrially feasible |

| 2,3-Difluorophenyl acetic acid | Alkaline reduction + acidification | Alkaline conditions, 60–120 °C, 6N HCl, recrystallization | 85.5 | High purity, scalable |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-difluoromandelic Acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Bromo-2,3-difluoromandelic Acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-2,3-difluoromandelic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

4-Bromo-2,3-Difluorobenzoic Acid (CAS 194804-91-6)

- Structure : Features a carboxylic acid (-COOH) group at the 1-position, with bromine (4-) and fluorine (2-,3-) substituents.

- Key Properties :

- Functional Group Impact: The carboxylic acid group increases acidity (pKa ~2–3) compared to non-acidic analogs.

4-Bromo-2,6-Difluorophenol (CAS 85068-30-0)

- Structure: Contains a phenolic -OH group at the 1-position, with bromine (4-) and fluorine (2-,6-) substituents.

- Key Properties :

- Molecular Formula: C₆H₃BrF₂O.

- Molecular Weight: 209.99 g/mol.

- Comparison: The absence of a carboxylic acid group reduces solubility in polar solvents compared to mandelic/benzoic acid derivatives. The phenolic -OH (pKa ~8–10) is less acidic than carboxylic acids but participates in hydrogen bonding .

4-Bromo-2,5-Dimethoxyamphetamine (DOB)

- Structure : A methoxy-substituted amphetamine derivative with bromine at the 4-position.

- Key Properties: Acts as a hallucinogen via serotonin receptor agonism. Prolonged psychosis reported in clinical cases, highlighting bromine’s role in enhancing CNS activity .

- Contrast : While DOB shares bromine substitution, its amphetamine backbone and methoxy groups differ fundamentally from mandelic acid derivatives, limiting direct pharmacological comparisons.

4-Bromo-2,3-Difluorophenylisothiocyanate (CAS 1000574-53-7)

- Structure : Includes an isothiocyanate (-NCS) group, with bromine (4-) and fluorine (2-,3-) substituents.

- Key Properties :

- Molecular Formula: C₇H₂BrF₂NS.

- Molecular Weight: 250.06 g/mol.

- Functional Group Impact : The isothiocyanate group enables conjugation reactions (e.g., with amines), contrasting with mandelic acid’s hydroxyl/carboxylic acid reactivity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- For example, demethylation of bromomethoxybenzoic acids can lead to bromine migration under acidic conditions, as observed in studies on 4-bromo-2,3-dimethoxybenzoic acid .

- Fluorine’s Electronic Influence: Fluorine’s electronegativity increases the acidity of adjacent functional groups. In 4-bromo-2,3-difluorobenzoic acid, the fluorine atoms may lower the pKa of the carboxylic acid by ~0.5–1 unit compared to non-fluorinated analogs .

Biological Activity

4-Bromo-2,3-difluoromandelic acid is a halogenated derivative of mandelic acid, characterized by its unique substitution pattern that enhances its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological macromolecules, and relevant case studies.

The chemical formula of this compound is C9H7BrF2O3, with a molecular weight of approximately 251.05 g/mol. The presence of bromine and fluorine atoms contributes to its unique chemical behavior and biological properties. The compound's structure is pivotal in determining its interaction with biological targets.

Research indicates that halogenated compounds often exhibit enhanced binding affinities to biological macromolecules due to increased hydrophobic interactions and potential halogen bonding effects. For this compound, these interactions may influence enzyme activity and receptor binding, leading to various biological effects.

Antimicrobial Activity

Studies have shown that mandelic acid derivatives possess significant antimicrobial properties. A comparative study involving mandelic acid and its salts demonstrated varying antibacterial activities against Escherichia coli. The effectiveness of these compounds was influenced by factors such as concentration and the specific metal salt used . Given the structural similarities between mandelic acid and this compound, it is hypothesized that the latter may exhibit comparable or enhanced antimicrobial properties.

Anticancer Potential

The potential anticancer activity of halogenated compounds has been widely studied. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique substitution pattern of this compound might contribute to such activities by interacting with specific oncogenic pathways or targets.

Case Studies

- Antimicrobial Efficacy : A study compared the antibacterial effects of mandelic acid derivatives against E. coli strains. Results indicated that certain derivatives exhibited significant growth inhibition at varying concentrations . This suggests that this compound could be a candidate for further investigation in combating bacterial infections.

- Cancer Cell Lines : Preliminary investigations into the cytotoxic effects of halogenated mandelic acids on various cancer cell lines suggest that these compounds can effectively inhibit cell growth. Further research is required to elucidate the specific pathways involved and confirm the efficacy of this compound in this context.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Chemical Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C9H7BrF2O3 | Potentially high | Under investigation |

| Mandelic Acid | C8H8O3 | Moderate | Low |

| 4-Bromo-2-fluoromandelic Acid | C9H8BrF | Moderate | Moderate |

Q & A

Basic Research Question

- ¹H/¹⁹F NMR : Fluorine substituents produce distinct splitting patterns. For example, adjacent fluorines at C2 and C3 will cause coupling constants (J₆-F ~20-25 Hz), while the bromine at C4 induces deshielding of nearby protons .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M-H]⁻ at m/z 279.93 (C₈H₄BrF₂O₃). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) further validate the structure .

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%) and detect trace impurities .

What strategies mitigate diastereomer formation during the synthesis of this compound?

Advanced Research Question

The chiral center at the mandelic acid backbone necessitates enantiomeric control:

- Chiral Resolution : Use (R)- or (S)-1-phenylethylamine as resolving agents to separate diastereomeric salts via fractional crystallization .

- Asymmetric Catalysis : Employ palladium-catalyzed enantioselective C–H activation to directly install the hydroxyl group with >90% ee .

- Monitoring : Circular dichroism (CD) or chiral HPLC (e.g., Chiralpak IA column) can quantify enantiomeric excess .

How do bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- Bromine : The C4 bromine acts as a leaving group in SNAr reactions. Electron-withdrawing fluorines at C2/C3 enhance electrophilicity, enabling substitution with amines or thiols under mild conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, favoring para-substitution. For example, coupling with boronic acids (Suzuki-Miyaura) yields biaryl derivatives .

- Acid Stability : Fluorine’s inductive effect stabilizes the carboxylate anion, making the compound resistant to decarboxylation under acidic conditions .

What challenges arise in achieving high yields during hydrolysis of Ethyl 4-bromo-2,3-difluorobenzoate to the corresponding acid?

Advanced Research Question

- Ester Hydrolysis : Use NaOH (2M) in ethanol/water (1:1) at reflux. Competing side reactions (e.g., dehalogenation) can reduce yields. Additives like tetrabutylammonium bromide (TBAB) improve phase transfer and reaction efficiency .

- Purification : The product’s low solubility in cold water necessitates extraction with ethyl acetate and drying over MgSO₄. Yield losses (<10%) typically occur during recrystallization .

How can DSC and X-ray crystallography aid in polymorphic characterization of this compound?

Advanced Research Question

- DSC : Identify polymorphs by melting point variations (e.g., Form I: 155–160°C vs. Form II: 145–150°C) and enthalpy changes. Heating rates of 10°C/min under N₂ are optimal .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Fluorine’s electronegativity often directs π-stacking along the aromatic ring, influencing solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.